molecular formula C12H10N2O3S B5960929 3-[(2-Furylmethyl)amino]benzo[d]1,2-thiazole-1,1-dione

3-[(2-Furylmethyl)amino]benzo[d]1,2-thiazole-1,1-dione

Cat. No.: B5960929
M. Wt: 262.29 g/mol
InChI Key: QLESNUQMKFIQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Furylmethyl)amino]benzo[d]1,2-thiazole-1,1-dione is a heterocyclic compound that contains a benzothiazole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as drug design and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Furylmethyl)amino]benzo[d]1,2-thiazole-1,1-dione typically involves the reaction of 2-aminobenzothiazole with furfural under specific conditions. One common method includes:

    Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction between 2-aminobenzothiazole and furfural in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave reactors to ensure uniform heating and efficient synthesis. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Furylmethyl)amino]benzo[d]1,2-thiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzothiazole compounds .

Scientific Research Applications

3-[(2-Furylmethyl)amino]benzo[d]1,2-thiazole-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Furylmethyl)amino]benzo[d]1,2-thiazole-1,1-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Furylmethyl)amino]benzo[d]1,2-thiazole-1,1-dione is unique due to the presence of the furylmethyl group, which enhances its ability to interact with biological targets and improves its pharmacokinetic properties. This structural feature distinguishes it from other benzothiazole and thiazole derivatives .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1,1-dioxo-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-18(16)11-6-2-1-5-10(11)12(14-18)13-8-9-4-3-7-17-9/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLESNUQMKFIQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCC3=CC=CO3)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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